molecular formula C17H15ClFNO4S B2567576 1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1797844-04-2

1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2567576
CAS No.: 1797844-04-2
M. Wt: 383.82
InChI Key: SZMCWRJOOYXEPN-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound features a combination of chloro, fluoro, benzoyl, methoxy, and sulfonyl functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The chloro, fluoro, benzoyl, methoxy, and sulfonyl groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.

    1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)piperidine: A similar compound with a piperidine ring.

Uniqueness

1-(2-chloro-6-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to its specific combination of functional groups and the azetidine ring structure, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4S/c1-24-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-14(18)3-2-4-15(16)19/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMCWRJOOYXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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